Terazosin hydrochloride dihydrate Terazosin hydrochloride dihydrate Terazosin Hydrochloride is the hydrochloride salt form of terazosin, a quinazoline derivative with adrenergic antagonistic property. Terazosin hydrochloride selectively inhibits alpha-1 adrenergic receptors, resulting in vasodilation leading to decreased peripheral vascular resistance and a reduced venous return to the heart as well as decreased urethral resistance, which potentially improving urine flow and symptoms related to benign prostatic hyperplasia. In addition, terazosin decreases low-density lipoproteins (LDL) and triglycerides while increasing the concentration of high-density lipoproteins (HDL).
See also: Terazosin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 70024-40-7
VCID: VC20767952
InChI: InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl
Molecular Formula: C19H28ClN5O5
Molecular Weight: 441.9 g/mol

Terazosin hydrochloride dihydrate

CAS No.: 70024-40-7

Cat. No.: VC20767952

Molecular Formula: C19H28ClN5O5

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

Terazosin hydrochloride dihydrate - 70024-40-7

CAS No. 70024-40-7
Molecular Formula C19H28ClN5O5
Molecular Weight 441.9 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride
Standard InChI InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2
Standard InChI Key MWYNOTLRCUQCKD-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl

Chemical Identity and Structural Properties

Basic Chemical Information

Terazosin hydrochloride dihydrate is a quinazoline derivative with the CAS registry number 70024-40-7. Its complete chemical name is [6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-yl]azanium chloride dihydrate, though it is commonly referred to by its generic name terazosin hydrochloride dihydrate . The compound has several synonyms including Hytrinex, Dysalfa dihydrate, Flotrin dihydrate, and Heitrin dihydrate .

Molecular and Structural Characteristics

Terazosin hydrochloride dihydrate possesses the molecular formula C19H30ClN5O6 with a molecular weight of 459.92 g/mol . The structure incorporates a quinazoline core with dimethoxy substitutions at positions 6 and 7, a quinazolinyl group, and a tetrahydrofuroyl moiety connected via a piperazine ring. The dihydrate form indicates the presence of two water molecules in the crystal structure, which significantly influences its physicochemical properties and stability .

Physical Properties

Terazosin hydrochloride dihydrate exists as a white solid with a melting point range of 271-274°C . Its physical appearance and thermal characteristics are important considerations for pharmaceutical formulation and quality control purposes. The compound's stability profile is enhanced by its crystalline dihydrate form, which contributes to its shelf-life and storage requirements.

Solubility and Pharmaceutical Properties

Solubility Profile

The compound exhibits differential solubility across various solvents, which impacts its pharmaceutical processing and bioavailability. Terazosin hydrochloride dihydrate is sparingly soluble in water, slightly soluble in methanol, very slightly soluble in ethanol (96 percent), and practically insoluble in acetone . This solubility profile influences its absorption characteristics and formulation strategies.

pH-Dependent Behavior

Terazosin hydrochloride dihydrate demonstrates pH-dependent dissolution and permeability. As a weakly alkaline drug with a pKa value of 7.05, its dissociation state varies with pH conditions . Under weakly alkaline environments, the drug exists in a less dissociative state, facilitating enhanced absorption. Research has demonstrated that the permeability of terazosin in pH 6.5 medium exceeds that observed in pH 5.0 conditions, highlighting the influence of environmental pH on drug behavior .

Dissolution Characteristics

Studies on terazosin hydrochloride tablets have shown that the drug dissolution percentage at both pH 4.5 and pH 6.8 exceeds 85% at 15 minutes and 90% at 60 minutes, with no significant difference in dissolution rate between these pH conditions . This dissolution profile contributes to its relatively predictable bioavailability when administered orally.

Pharmacological Properties

Mechanism of Action

Terazosin hydrochloride dihydrate functions primarily as a selective α1-adrenoceptor antagonist, blocking the binding of norepinephrine to these receptors . This mechanism results in relaxation of smooth muscle in the prostate gland, prostatic urethra, and bladder neck, thereby reducing urinary outflow resistance in patients with benign prostatic hyperplasia. Additionally, its antagonism of vascular α1-adrenoceptors leads to vasodilation and reduction in peripheral resistance, underpinning its efficacy in hypertension management.

Therapeutic Applications

The primary therapeutic application of terazosin hydrochloride dihydrate is in the treatment of symptoms associated with benign prostatic hyperplasia (BPH) . By relaxing smooth muscle in the prostate and bladder neck, the drug alleviates urinary obstruction and improves urinary flow rates. Its secondary indication is in the management of hypertension, where it acts as an effective antihypertensive agent through peripheral vasodilation.

Pharmacokinetics and Metabolism

Absorption and Bioavailability

The absorption profile of terazosin hydrochloride dihydrate is influenced by its physicochemical properties, particularly its pH-dependent solubility and permeability. As previously noted, the drug demonstrates enhanced permeability under weakly alkaline conditions, which affects its absorption kinetics along the gastrointestinal tract . The bioequivalence of terazosin formulations has been assessed using parallel artificial membrane permeability analysis, providing insights into its in vivo behavior.

Distribution and Elimination

Manufacturing and Synthesis

Synthetic Routes

The preparation of terazosin hydrochloride dihydrate involves specific synthetic pathways as indicated in patent documentation. One process utilizes 2-chloro-6,7-dimethoxyquinazolin-4-amine as a key intermediate in the synthesis . The manufacturing process requires careful control of reaction conditions to ensure product purity and consistency in the final dihydrate form.

Crystal Formation and Hydration

The formation of the dihydrate crystal form represents a critical aspect of terazosin hydrochloride production. The patented processes address methods for reliably producing the dihydrate form, which possesses distinct advantages in terms of stability and pharmaceutical processing compared to the anhydrous form . The precise water content and crystal structure are essential quality attributes that must be monitored during manufacturing.

Research Findings on Pharmacological Effects

Anticancer Properties

Recent research has revealed potential anticancer properties of terazosin hydrochloride dihydrate beyond its established urological applications. In vitro studies have demonstrated that terazosin induces a significant loss of cell viability in prostate cancer cells through the induction of apoptosis in a dose-dependent manner . Importantly, while terazosin inhibits the growth of DU-145 prostate cancer cells, it shows no detrimental effect on normal prostate epithelial cells, suggesting a selective anticancer mechanism .

Mechanism of Growth Suppression

The ability of terazosin to suppress prostate growth appears to involve mechanisms independent of its α1-adrenoceptor antagonism. This finding is supported by studies documenting that related compounds inhibit proliferation of human vascular smooth muscle cells independently of their effects on α1-adrenoceptors . This potential dual mechanism of action enhances the therapeutic profile of terazosin in BPH management.

Cardiac Electrophysiological Effects

Terazosin has demonstrated effects on cardiac ion channels, specifically blocking HERG currents in experimental models. In Xenopus oocytes, terazosin blocks HERG currents with an IC50 of 113.2 mM, while in human HEK 293 cells, it exhibits HERG channel inhibition with an IC50 of 17.7 mM . These electrophysiological findings have implications for understanding potential cardiovascular side effects and drug interactions.

ManufacturerProduct DescriptionPackagingPrice (USD)
Sigma-AldrichPharmaceutical Secondary Standard1g$114.00
Sigma-AldrichUSP Reference Standard200mg$174.40
TCI Chemical>98.0% (HPLC)100mg$16.00
TCI Chemical>98.0% (HPLC)1g$33.00
Sigma-AldrichEP Reference Standard-$153.00
TargetMolResearch Grade100mg$34.00
TargetMolResearch Grade200mg$51.00
TargetMol10mM in DMSO1mL$29.00

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator